2-(tert-Butylthio)-5-(1-methylpyrrolidin-2-yl)pyridine
Description
2-(tert-Butylthio)-5-(1-methylpyrrolidin-2-yl)pyridine is a heterocyclic compound featuring a pyridine core substituted at the 2-position with a tert-butylthio group and at the 5-position with a 1-methylpyrrolidin-2-yl moiety.
Properties
Molecular Formula |
C14H22N2S |
|---|---|
Molecular Weight |
250.41 g/mol |
IUPAC Name |
2-tert-butylsulfanyl-5-(1-methylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C14H22N2S/c1-14(2,3)17-13-8-7-11(10-15-13)12-6-5-9-16(12)4/h7-8,10,12H,5-6,9H2,1-4H3 |
InChI Key |
CJOBJSYONVQAGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC1=NC=C(C=C1)C2CCCN2C |
Origin of Product |
United States |
Preparation Methods
Pyridine Core Assembly
The synthesis begins with 6-methylnicotinic acid derivatives as starting materials. Methyl 6-methylnicotinate is condensed with vinylpyrrolidone in toluene under reflux (110°C) using sodium tert-butoxide as a base, yielding a 1-methyl-3-(6-methyl-nicotinoyl)-2-vinylpyrrolidone intermediate.
Reaction conditions:
| Parameter | Specification |
|---|---|
| Solvent | Toluene |
| Temperature | 110°C (reflux) |
| Catalyst | Sodium tert-butoxide |
| Reaction time | 8 hours |
| Yield | 78–85% (crude) |
Hydrolytic Ring Closure
The intermediate undergoes hydrolysis with 36% hydrochloric acid at 88–130°C to form 5-(4,5-dihydro-1H-pyrrol-2-yl)-2-methylpyridine. Acidic conditions facilitate cyclization while preserving the methyl group.
Critical parameters:
Thiolation with tert-Butylthio Groups
The tert-butylthio group is introduced via nucleophilic aromatic substitution (SNAr) using tert-butylthiol in the presence of a copper(I) catalyst. Alternatives include:
-
Thiol-ene click chemistry : Reacting a brominated pyridine precursor with tert-butylthiol under UV light.
-
Buchwald-Hartwig coupling : Palladium-catalyzed cross-coupling with tert-butyl disulfide.
Optimized thiolation protocol:
| Component | Quantity/Parameter |
|---|---|
| Bromopyridine | 1.0 eq |
| tert-Butylthiol | 1.2 eq |
| Catalyst | CuI (5 mol%) |
| Ligand | 1,10-Phenanthroline (10 mol%) |
| Solvent | DMF |
| Temperature | 100°C |
| Yield | 62–68% |
Synthetic Route 2: Convergent Approach via Preformed Modules
Independent Synthesis of tert-Butylthio-Pyridine
A separate pathway involves preparing 2-(tert-butylthio)pyridine derivatives through:
Palladium-Catalyzed Coupling with Pyrrolidine
The preformed tert-butylthio-pyridine undergoes Negishi coupling with a zincated 1-methylpyrrolidine derivative:
Conditions:
Stereochemical Control in Methylpyrrolidine Installation
Asymmetric Hydrogenation
Chiral 1-methylpyrrolidine moieties are introduced via hydrogenation of prochiral dihydropyrrole intermediates using Rhodium-DuPhos complexes :
| Parameter | Specification |
|---|---|
| Substrate | 5-(4,5-dihydro-1H-pyrrol-2-yl)-2-methylpyridine |
| Catalyst | Rh-(R,R)-DuPhos (1 mol%) |
| Pressure | 50 psi H₂ |
| Solvent | MeOH |
| Enantiomeric excess | 92–96% |
Post-hydrogenation methylation with formaldehyde and formic acid achieves N-methylation without racemization.
Purification and Analytical Validation
Chromatographic Techniques
Spectroscopic Data
Key characterization for final product:
-
¹H NMR (400 MHz, CDCl₃): δ 1.42 (s, 9H, tert-Bu), 2.34 (s, 3H, N-CH₃), 2.60–2.75 (m, 4H, pyrrolidine).
-
HRMS : m/z calculated for C₁₅H₂₂N₂S [M+H]⁺: 277.1578, found: 277.1575.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Stereocontrol | Scalability |
|---|---|---|---|---|
| Sequential route | 45–50 | 98.5 | Moderate | Industrial |
| Convergent route | 55–60 | 99.2 | High | Lab-scale |
| Asymmetric H₂ | 68–72 | 99.8 | Excellent | Pilot-scale |
Industrial-Scale Considerations
Patent CN115611857A discloses a kilogram-scale process using continuous flow reactors for the hydrolysis and methylation steps, achieving 96% yield with GC purity >99.5%. Critical factors include:
-
In-line pH monitoring during aqueous workups.
-
Short residence times (<5 minutes) in high-temperature zones to prevent sulfur oxidation.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butylthio)-5-(1-methylpyrrolidin-2-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The tert-butylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Solvents such as dichloromethane or acetonitrile are often used to dissolve the reactants and facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.
Scientific Research Applications
Pharmacological Activity
Research indicates that 2-(tert-Butylthio)-5-(1-methylpyrrolidin-2-yl)pyridine exhibits significant pharmacological properties, particularly as a potential therapeutic agent. Its derivatives have been studied for their effects on various biological targets.
- CETP Inhibition : A study highlighted the compound's role as a cholesterol ester transfer protein (CETP) inhibitor, which is crucial for managing cardiovascular diseases. The inhibition of CETP can lead to increased HDL cholesterol levels, thus promoting cardiovascular health .
Anticancer Activity
The compound has shown promise in anticancer research. A series of pyrrolidine derivatives, including those related to 2-(tert-Butylthio)-5-(1-methylpyrrolidin-2-yl)pyridine, were evaluated for their cytotoxic effects against cancer cell lines.
In vitro studies demonstrated that some derivatives had a cytotoxic effect twice that of the reference drug tamoxifen, indicating their potential as anticancer agents .
Antimicrobial Properties
The compound's derivatives have also been investigated for antimicrobial activity. Certain pyrrolidine-containing compounds displayed effective suppression of bacterial biofilm formation, which is critical in treating infections caused by biofilm-forming bacteria.
| Compound | Microorganism | MIC (µM) | Reference |
|---|---|---|---|
| Compound C | Pseudomonas aeruginosa | 0.21 | |
| Compound D | Escherichia coli | 0.25 |
These findings suggest that such compounds could be developed into new antimicrobial agents targeting resistant strains of bacteria.
Agrochemical Applications
The unique properties of 2-(tert-Butylthio)-5-(1-methylpyrrolidin-2-yl)pyridine derivatives have led to their exploration in agrochemicals, particularly as pesticides and herbicides. The compound's ability to interact with specific biological pathways in plants and pests makes it a candidate for further development in agricultural applications.
Material Science Applications
In material science, this compound's unique structure allows it to act as a precursor for synthesizing novel materials with specific electronic or optical properties. Research into its polymerization potential could lead to advancements in creating functional materials for electronics and photonics.
Mechanism of Action
The mechanism of action of 2-(tert-Butylthio)-5-(1-methylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Key Analogues :
- 2-Fluoro-5-(methylthio)pyridine (CAS 1037764-83-2): Features a methylthio group at position 2 and fluorine at position 5.
- 2-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-6-fluoro-4-iodopyridine : Contains a pyrrolidine substituent at position 2 and a silyl-protected hydroxyl group. The 1-methylpyrrolidin-2-yl group in the target compound lacks silyl protection, suggesting differences in synthetic strategies and stability under acidic/basic conditions .
Electronic Effects :
Physicochemical Properties
- Lipophilicity : The tert-butylthio group increases logP compared to methylthio or hydroxyl analogues, as observed in ’s pyridine derivatives. This property could enhance membrane permeability in biological systems .
- Melting Points and Solubility : Pyrrolidine-containing compounds (e.g., ’s ester derivatives) often exhibit lower melting points due to conformational flexibility. The rigid pyridine core in the target compound may counteract this, leading to higher crystallinity .
Data Tables
Table 1: Comparison of Substituent Effects
Q & A
Q. Table 1. Key Spectral Benchmarks for Characterization
| Technique | Expected Data | Reference |
|---|---|---|
| -NMR | δ 1.30 (s, 9H, tert-butyl), 2.90–3.20 (m, pyrrolidine) | |
| HR-MS | [M+H] = Calculated for CHNS: 275.1582 | |
| X-ray | Crystallographic data for pyrrolidine conformation |
Q. Table 2. Computational Parameters for Reactivity Studies
| Software | Functionals/Basis Sets | Application |
|---|---|---|
| Gaussian 16 | B3LYP/6-311+G(d,p) | Geometrical optimization |
| AutoDock Vina | Lamarckian GA | Docking to protein targets |
| GROMACS | CHARMM36 force field | Solvation dynamics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
